
4-Bromomethyl-2-cyanobiphenyl
Übersicht
Beschreibung
4-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate and organic synthetic material . It is used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis of 4-Bromomethyl-2-cyanobiphenyl involves treating 4’-methyl-2-cyanobiphenyl with Br2 in a halogenated hydrocarbon solvent or an alkane solvent having 5 to 7 carbon atoms . This method is advantageous as it uses industrially inexpensive starting materials at a high yield .Molecular Structure Analysis
The molecular formula of 4-Bromomethyl-2-cyanobiphenyl is C14H10BrN . It has a molecular weight of 272.15 .Chemical Reactions Analysis
4-Bromomethyl-2-cyanobiphenyl is used in the synthesis of other pyrazolines and related derivatives . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists .Physical And Chemical Properties Analysis
4-Bromomethyl-2-cyanobiphenyl is a solid at 20 degrees Celsius . It has a melting point of 125.0 to 128.0 degrees Celsius . It is insoluble in water but soluble in tetrahydrofuran, toluene, and dichloromethane .Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties
4-Bromomethyl-2-cyanobiphenyl, also known as OTBNBr, has been studied for its solubility in different solvents. The solubility of OTBNBr in binary solvent mixtures like acetone with ethanol, n-propanol, and n-butanol was experimentally determined. These studies also explored the thermodynamic properties such as enthalpy, entropy, and Gibbs energy of OTBNBr in these solvents. This research is vital for understanding the behavior of this compound in various solvents and temperatures, which can be crucial for its application in chemical processes (Xiao et al., 2016).
Synthesis and Production
4-Bromomethyl-2-cyanobiphenyl has been synthesized through various methods. One study describes the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate from 2-cyano-4′-methylbiphenyl using a 3-step process, which includes hydrolysis, esterification, and bromoation. The yield and efficiency of these methods are crucial for industrial applications of the compound (Ying-ming, 2006).
Molecular and Thermodynamic Analysis
Further research has focused on the molecular and thermodynamic analysis of OTBNBr. Studies have determined its melting properties, heat capacity in solid and melt states, and calculated the enthalpy, entropy, and Gibbs free energy of fusion. Understanding these properties is essential for the compound's application in material science and chemical engineering (Yang et al., 2015).
Antibacterial Activities
4-Bromomethyl-2-cyanobiphenyl has also been investigated for its potential antibacterial properties. A study synthesized a compound using 4-bromomethyl-2'-cyanobiphenyl and tested its antibacterial activities. The research found promising bacteriostatic effects on various bacteria, indicating its potential use in developing new antibacterial agents (Shu-jun, 2006).
Wirkmechanismus
While the specific mechanism of action for 4-Bromomethyl-2-cyanobiphenyl is not mentioned in the search results, it is used in the synthesis of drugs of the sartan class . These drugs are known to work by blocking the action of certain chemicals that tighten the blood vessels, allowing blood to flow more smoothly.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPCAPMUDDPGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-cyanobiphenyl | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




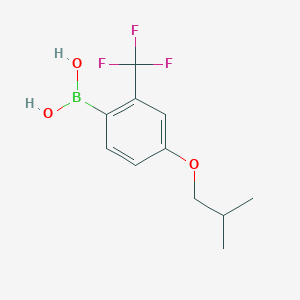
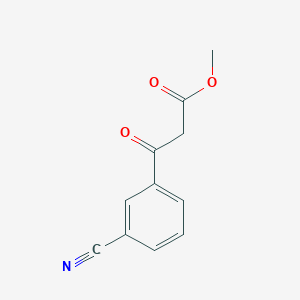


![Ethyl((2-[ethyl(methyl)amino]ethyl))amine](/img/structure/B3251550.png)

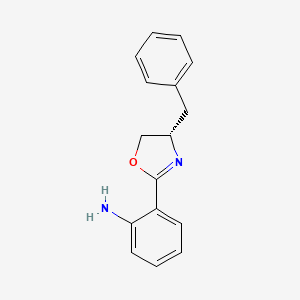
![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)
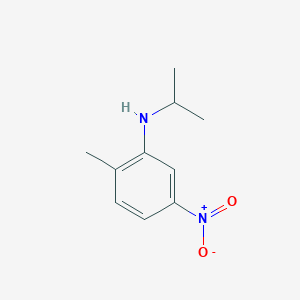
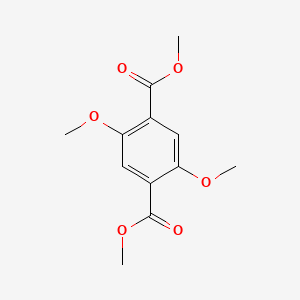

![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)